molecular formula C11H9FN2O B3052041 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 380638-36-8

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

Cat. No.: B3052041
CAS No.: 380638-36-8
M. Wt: 204.2 g/mol
InChI Key: FCWCQPPXEADXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a fluorinated derivative of the tricyclic quinazoline scaffold, structurally related to the natural alkaloid deoxyvasicinone . This compound serves as a key building block in medicinal chemistry for the design and synthesis of more complex molecules with potential biological activity . Its unique structure, featuring a fused pyrroloquinazoline ring system, makes it a candidate for studying interactions at the molecular level . This compound has been investigated for cytotoxic and antitumor applications, with derivatives showing promising activity in preclinical studies . Furthermore, research has demonstrated its potential as an antimalarial agent by targeting PfATP4, a critical enzyme in Plasmodium falciparum . In vitro studies have shown promising efficacy, with an EC50 of 0.395 µM reported against PfATP4-associated Na+-ATPase activity . The fluorine atom enhances the compound's binding affinity to various enzymatic targets, which may modulate their activity and is a common strategy for improving the metabolic stability and bioavailability of drug candidates . The core dihydroquinazolinone scaffold is also a subject of research for neurodegenerative diseases, with recent studies highlighting related 7-aryl derivatives as potential cholinesterase inhibitors for Alzheimer's disease . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWCQPPXEADXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352608
Record name 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380638-36-8
Record name 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

  • Deoxyfluorination : Dichloromethane at −20°C minimizes side reactions.
  • Cyclocondensation : Dimethyl sulfoxide (DMSO) at 80°C enhances reaction rates but may degrade acid-sensitive groups.

Purification Strategies

  • Flash chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates fluorinated isomers.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%).

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different pharmacologically active compounds.

    Substitution: The fluorine atom can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds with potential biological activity.

Scientific Research Applications

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents at positions 5, 6, 7, or the fused pyrrolidine ring. A comparison of molecular properties is summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight HPLC Purity (%) Key References
7-Fluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one 7-F C₁₁H₉FN₂O 204.20* 67.5–97.2†
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one 7-Br C₁₁H₉BrN₂O 265.11 82% (yield)
7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one 7-OH C₁₁H₁₀N₂O₂ 202.21 N/A
Deoxyvasicinone None (parent compound) C₁₁H₁₀N₂O 186.21 N/A

*Calculated based on formula; †Purity varies with substituents (e.g., 97.2% for 3,4-difluorobenzylidene derivative ).

Key Observations :

  • Electron-Withdrawing Groups (F, Br) : Fluorine and bromine increase molecular weight and polarity. Bromine’s larger atomic radius enhances π-stacking interactions, as seen in the planar crystal structure of the 7-bromo analog .
  • Hydroxy Group : The 7-hydroxy analog (202.21 Da) is lighter but may exhibit lower metabolic stability due to oxidative susceptibility .

Mechanistic Insights :

  • Fluorine’s electronegativity enhances membrane permeability and target binding in cytotoxic derivatives .
  • Bromine’s bulky substituent may disrupt tubulin polymerization, as suggested by structural analogs .
Structural and Electronic Properties
  • Planarity : The 7-bromo analog exhibits near-coplanar benzene and pyrimidine rings (r.m.s. deviation: 0.0130 Å), stabilized by Br⋯H and π-π interactions . Fluorine’s smaller size may reduce steric hindrance, favoring planar conformations.
  • DFT Calculations : For the 7-bromo analog, HOMO-LUMO gap = 4.82 eV, dipole moment = 4.65 Debye, indicating moderate reactivity and polarity . Comparable data for the fluoro derivative is lacking but predicted to show a smaller gap due to fluorine’s electron-withdrawing effects.

Biological Activity

7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a fused pyrroloquinazoline ring system and a fluorine atom, which can enhance its chemical properties and biological interactions.

  • Chemical Formula : C11H9FN2O
  • Molecular Weight : 204.20 g/mol
  • CAS Number : 380638-36-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to various enzymes and receptors, which may modulate their activity. Research indicates that this compound can influence several biological pathways, making it a candidate for drug development in various therapeutic areas.

Biological Activity Overview

Research has shown that this compound possesses notable biological activities:

Antiparasitic Activity

Studies have demonstrated its potential as an antimalarial agent by targeting PfATP4, a critical enzyme in Plasmodium falciparum. The compound has shown promising results in inhibiting Na+-ATPase activity associated with PfATP4, which is vital for parasite survival. For instance:

  • In vitro Efficacy : The compound exhibited an EC50 of 0.395 µM against PfATP4.
  • In vivo Efficacy : In mouse models of malaria, it resulted in a 30% reduction of parasitemia at a dosage of 40 mg/kg .

Anticancer Potential

The compound's structure allows for modification and optimization, leading to derivatives with enhanced anticancer properties. Research indicates that certain analogs derived from this scaffold have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated quinazolinones:

Compound NameActivityEC50 (µM)Notes
This compoundAntimalarial0.395Targets PfATP4
6-Fluoro-2-methylquinazolin-4(3H)-oneAnticancerVariesInduces apoptosis
2-Cyclopropyl-6-fluoroquinazolin-4(3H)-oneAntimicrobialVariesBroad-spectrum

Case Study 1: Optimization for Antimalarial Activity

A study focused on optimizing the dihydroquinazolinone scaffold highlighted the importance of incorporating polar functionalities to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity. This led to the identification of compounds with significantly improved profiles for further development .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds revealed that modifications at specific positions on the quinazoline ring could yield derivatives with enhanced selectivity and potency against targeted biological pathways. For example, the introduction of substituents at the 8-position resulted in increased activity against malaria parasites without introducing significant cytotoxicity to human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one
Reactant of Route 2
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7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

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